2,1,3-Benzoxadiazole-4,7-diamine
Description
Structure
3D Structure
Properties
CAS No. |
215860-46-1 |
|---|---|
Molecular Formula |
C6H6N4O |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
2,1,3-benzoxadiazole-4,7-diamine |
InChI |
InChI=1S/C6H6N4O/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H,7-8H2 |
InChI Key |
QJPAUBXNKLEOLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)N)N |
Origin of Product |
United States |
Synthetic Methodologies Pertaining to 2,1,3 Benzoxadiazole 4,7 Diamine and Its Derivatives
Approaches to the Construction of the 2,1,3-Benzoxadiazole Core
The foundational 2,1,3-benzoxadiazole (also known as benzofurazan) ring system is commonly synthesized through the cyclization of an appropriately substituted benzene (B151609) precursor. A prevalent and efficient method begins with 2-nitroaniline (B44862). frontiersin.orgnih.gov This process involves two key steps:
Oxidative Cyclization: 2-Nitroaniline is treated with an oxidizing agent, such as sodium hypochlorite (B82951) (NaOCl) in a basic medium, often with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). This reaction facilitates an intramolecular cyclization to form 2,1,3-Benzoxadiazole-1-oxide (also known as benzofuroxan). frontiersin.orgnih.gov
Reduction of the N-oxide: The resulting N-oxide is subsequently reduced to afford the stable 2,1,3-benzoxadiazole core. A common reagent for this deoxygenation step is triphenylphosphine (B44618) (PPh₃) in a solvent like toluene, heated under reflux. frontiersin.orgnih.gov
This two-step procedure provides the core heterocycle in good yields, setting the stage for further functionalization.
Table 1: Synthesis of the 2,1,3-Benzoxadiazole Core
| Step | Starting Material | Reagents | Product | Yield | Reference |
| 1. Cyclization | 2-Nitroaniline | Sodium hypochlorite, TBAB | 2,1,3-Benzoxadiazole-1-oxide | 89% | frontiersin.orgnih.gov |
| 2. Reduction | 2,1,3-Benzoxadiazole-1-oxide | Triphenylphosphine (PPh₃) | 2,1,3-Benzoxadiazole | 80% | frontiersin.orgnih.gov |
Introduction of Amine Functionalities at C-4 and C-7 Positions
With the benzoxadiazole core in hand, the introduction of amino groups at the C-4 and C-7 positions is typically achieved by first installing leaving groups, such as halogens, at these sites. Electrophilic bromination of the 2,1,3-benzoxadiazole core using bromine (Br₂) and iron powder as a catalyst selectively yields 4,7-dibromo-2,1,3-benzoxadiazole, a crucial intermediate for subsequent amination reactions. frontiersin.orgnih.gov
Two primary strategies are employed to convert these halogenated intermediates into the desired 4,7-diamine: the reduction of nitro intermediates and the direct substitution of halides.
Reduction of Dinitro Precursors: A classical approach involves the nitration of a 4,7-dihalo-2,1,3-benzoxadiazole followed by reduction. The more common route is the nitration of 2,1,3-benzoxadiazole itself to yield 4,7-dinitro-2,1,3-benzoxadiazole. This dinitro compound can then be reduced to 2,1,3-benzoxadiazole-4,7-diamine using standard reducing agents, such as tin(II) chloride or catalytic hydrogenation.
Substitution of Dihalo Precursors: The 4,7-dihalo-2,1,3-benzoxadiazoles are versatile precursors for introducing amine functionalities directly.
The electron-deficient nature of the 2,1,3-benzoxadiazole ring activates the C-4 and C-7 positions toward nucleophilic aromatic substitution (SNAr). Halogen atoms at these positions can be displaced by ammonia (B1221849) or primary/secondary amines. For example, 4-chloro-7-nitro-2,1,3-benzoxadiazole readily reacts with amines, such as piperazine (B1678402), to yield the corresponding 4-amino-7-nitro derivative. nih.gov By starting with a 4,7-dihalo-2,1,3-benzoxadiazole, this reaction can be performed sequentially or simultaneously with an amine nucleophile, often under heated conditions, to produce the symmetrically or asymmetrically substituted diamine derivative.
Modern cross-coupling methodologies offer powerful alternatives for the formation of C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for coupling aryl halides with amines. Although specific examples for the synthesis of the parent this compound are not extensively detailed, the reaction is broadly applicable. This methodology would involve reacting 4,7-dihalo-2,1,3-benzoxadiazole with an ammonia equivalent or a primary amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand.
Similarly, the Ullmann condensation, a copper-catalyzed reaction, provides a classic route for aryl amination. This method involves heating an aryl halide with an amine in the presence of a copper catalyst, and it is a viable, often lower-cost, alternative for the synthesis of the target diamine from its dihalo precursor.
Synthesis of Functionalized this compound Derivatives
The primary amino groups of this compound serve as versatile handles for further functionalization, allowing for the synthesis of a wide array of derivatives with tailored properties.
The synthesis of N-substituted derivatives can be achieved either by using substituted amines in the initial SNAr or cross-coupling step (as described in 2.2.1 and 2.2.2) or by direct functionalization of the parent this compound. Standard organic transformations can be applied to the primary amino groups, including:
N-Alkylation: Reaction with alkyl halides in the presence of a base to yield secondary or tertiary amines.
N-Arylation: Palladium-catalyzed Buchwald-Hartwig or copper-catalyzed Ullmann coupling with aryl halides to produce N,N'-diaryl derivatives.
These reactions allow for the introduction of a wide range of alkyl and aryl groups, modulating the electronic and steric properties of the final molecule.
The 2,1,3-benzoxadiazole core is a potent electron-accepting unit. When combined with electron-donating groups, such as the amines at C-4 and C-7, it forms a classic Donor-Acceptor-Donor (D-A-D) chromophore. This electronic structure is the basis for many fluorescent materials. The synthesis of advanced fluorophores often involves extending the π-conjugation of the system through metal-catalyzed cross-coupling reactions.
A key strategy involves using the 4,7-dibromo-2,1,3-benzoxadiazole intermediate in Sonogashira coupling reactions. frontiersin.orgnih.gov This palladium-catalyzed reaction couples the dibromo-core with terminal alkynes, effectively integrating π-conjugated systems at the C-4 and C-7 positions. frontiersin.orgnih.gov This approach has been successfully used to create D-π-A-π-D fluorophores with strong absorption in the visible region and high fluorescence quantum yields. frontiersin.org
Table 2: Synthesis of a π-Conjugated Derivative via Sonogashira Coupling
| Starting Material | Coupling Partner | Catalyst System | Product | Yield | Reference |
| 4,7-Dibromo-2,1,3-benzoxadiazole | Terminal aryl acetylenes | PdCl₂(PPh₃)₂, CuI, PPh₃ | 4,7-Bis(arylethynyl)-2,1,3-benzoxadiazoles | 71-82% | frontiersin.orgnih.gov |
In addition to Sonogashira coupling, Suzuki and Stille couplings are widely employed to attach aryl or heteroaryl units to the 4 and 7 positions of the dihalo-benzoxadiazole core, providing a versatile toolkit for the rational design of functional organic materials. researchgate.net
Formation of Complex Hybrid Structures (e.g., Amino Acid Conjugates, Crown Ether Derivatives)
The diamino functionality of this compound serves as a key anchor point for the covalent attachment of other molecular entities, leading to the formation of sophisticated hybrid structures. These conjugates often exhibit novel properties arising from the synergistic interplay between the benzoxadiazole core and the appended moieties.
Amino Acid Conjugates:
The conjugation of this compound with amino acids is a promising strategy for developing new biocompatible materials and fluorescent probes. While direct literature on the synthesis of amino acid conjugates starting from the diamine is scarce, the well-established reactivity of amino groups allows for the proposal of feasible synthetic routes. A common approach involves the use of a related, more reactive precursor, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). NBD-F is a known fluorogenic labeling reagent for amino acids, where the fluorine atom is readily displaced by the amino group of an amino acid. nih.govgoogle.comresearchgate.net A subsequent reduction of the nitro group to an amine would yield the desired amino acid conjugate of this compound.
Alternatively, the amino groups of this compound can be directly coupled with the carboxylic acid group of an N-protected amino acid using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like N-hydroxysuccinimide (NHS). This would be followed by the deprotection of the amino acid's N-terminus.
Crown Ether Derivatives:
The incorporation of crown ether moieties onto the this compound framework can lead to the development of novel ion sensors and molecular switches. The synthesis of such derivatives can be envisioned through several pathways. One potential method involves the reaction of this compound with a crown ether derivative bearing a reactive functional group, such as an acyl chloride or an aldehyde. For instance, a crown ether carboxylic acid chloride could react with the amino groups of the diamine to form amide linkages.
Another approach could involve the synthesis of a benzocrown ether with amino functionalities that can then be used to construct the 2,1,3-benzoxadiazole ring. While specific examples with the 4,7-diamine are not prevalent, the general synthesis of aza-crown ethers and their derivatives provides a template for such constructions. researchgate.net For example, a diamino-functionalized dibenzo-crown ether could potentially undergo cyclization to form the oxadiazole ring. The synthesis of benzocrown ethers often involves the reaction of a catechol with a suitable oligoethylene glycol ditosylate, a reaction that can be adapted to include amino functionalities. nih.govnih.gov
Methodological Advancements and Optimization for Yield and Purity
The utility of this compound and its derivatives is intrinsically linked to the efficiency and purity with which they can be synthesized. Research in this area focuses on optimizing existing synthetic protocols and developing novel, more streamlined approaches.
A key intermediate in the synthesis of many 4,7-disubstituted 2,1,3-benzoxadiazoles is 4,7-dibromo-2,1,3-benzoxadiazole. The synthesis of this precursor typically starts from 2,1,3-benzoxadiazole, which can be prepared from the cyclization of 2-nitroaniline. nih.govfrontiersin.org The subsequent bromination at the 4 and 7 positions is a critical step. Optimization of this bromination reaction, including the choice of brominating agent, catalyst, solvent, and reaction temperature, is crucial for achieving high yields and minimizing the formation of poly-brominated or isomeric byproducts. nih.govfrontiersin.org
The conversion of 4,7-dibromo-2,1,3-benzoxadiazole to this compound can be achieved through nucleophilic aromatic substitution with an ammonia equivalent or via a metal-catalyzed amination reaction, such as the Buchwald-Hartwig amination. The optimization of these reactions would involve screening different ligands, bases, and reaction conditions to maximize the yield and simplify the purification of the final product.
Furthermore, the development of "one-pot" or tandem reaction sequences that minimize intermediate isolation and purification steps is a significant area of methodological advancement. For instance, a process where the synthesis of the 2,1,3-benzoxadiazole core is immediately followed by functionalization at the 4 and 7 positions without isolating the parent heterocycle could lead to more efficient and atom-economical syntheses.
The purification of this compound and its derivatives often relies on chromatographic techniques. Methodological advancements in this area include the use of high-performance liquid chromatography (HPLC) and other advanced separation techniques to ensure high purity, which is often a critical requirement for their application in areas such as fluorescence spectroscopy and materials science.
Chemical Reactivity and Mechanistic Investigations of 2,1,3 Benzoxadiazole 4,7 Diamine Systems
Oxidative and Reductive Transformations of the Benzoxadiazole Core
The 2,1,3-benzoxadiazole nucleus, often referred to as benzofurazan, is an electron-accepting moiety. This characteristic influences its behavior under oxidative and reductive conditions. While specific studies on the direct oxidation and reduction of 2,1,3-benzoxadiazole-4,7-diamine are not extensively documented, the reactivity can be inferred from related benzothiadiazole (BTD) and other benzoxadiazole derivatives.
Reductive Transformations: The reduction of the nitro group in derivatives like 4-bromo-7-nitrobenzo[c] nih.govfrontiersin.orgdiva-portal.orgthiadiazole to form the corresponding amino group is a well-established transformation. mdpi.com This suggests that the benzoxadiazole core is stable to common reducing agents used for nitro group reduction. A significant reductive transformation of the 2,1,3-benzothiadiazole (B189464) ring is its cleavage to yield an ortho-phenylenediamine. mdpi.com This reaction can be achieved using various reducing agents, including samarium(II) iodide, lithium aluminum hydride, and sodium borohydride (B1222165) with cobalt(II) chloride catalysis. mdpi.com This reactivity highlights that the heterocyclic ring itself can be opened under specific reductive conditions, a process that could potentially occur with this compound.
Oxidative Transformations: The electron-deficient nature of the benzoxadiazole ring generally makes it resistant to oxidation. However, the presence of the strongly electron-donating amine groups in the 4 and 7 positions would increase the electron density of the aromatic ring, potentially making it more susceptible to oxidation compared to the unsubstituted parent heterocycle. Specific oxidative reactions of this compound would likely involve the amine substituents initially, as they are more readily oxidized.
Electrochemical studies on various 2,1,3-benzoxadiazole derivatives have been conducted to determine their HOMO and LUMO energy levels, which provide insights into their redox potentials. researchgate.net For instance, a series of fluorescent compounds based on 2,1,3-benzoxadiazole showed single irreversible oxidation peaks between 1.07 and 1.36 V vs. Ag/AgCl. researchgate.net These studies indicate that the benzoxadiazole core can participate in redox processes, and the exact potentials are influenced by the nature of the substituents on the aromatic ring.
Electrophilic and Nucleophilic Substitution Patterns on the Aromatic Ring
The substitution pattern on the aromatic ring of this compound is heavily influenced by the electronic properties of both the heterocyclic system and the amine substituents.
Electrophilic Aromatic Substitution: The 2,1,3-benzothiadiazole (BTD) ring is known to be electron-poor, which generally deactivates it towards electrophilic aromatic substitution, often requiring harsh reaction conditions. nih.govdiva-portal.org By analogy, the 2,1,3-benzoxadiazole ring is also expected to be deactivated. However, the presence of the two powerful electron-donating amine groups at positions 4 and 7 significantly increases the electron density of the benzene (B151609) ring, thereby activating it towards electrophilic attack. These amino groups are ortho, para-directing. In this case, the positions ortho to the amines (positions 5 and 6) would be the most likely sites for electrophilic substitution.
Nucleophilic Aromatic Substitution: The electron-deficient nature of the benzoxadiazole ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present on the ring. The synthesis of many functionalized benzoxadiazoles and benzothiadiazoles relies on the displacement of halide or nitro groups by nucleophiles. For instance, in 4,7-dibromo-2,1,3-benzoxadiazole, the bromine atoms can be substituted by various nucleophiles. frontiersin.orgnih.gov Similarly, the nitro group in 4-bromo-7-nitrobenzo[c] nih.govfrontiersin.orgdiva-portal.orgthiadiazole can be displaced. mdpi.com
In the case of this compound, direct nucleophilic substitution on the aromatic ring is less likely as the amine groups are poor leaving groups. However, if one of the amine groups were to be converted into a better leaving group, such as a diazonium salt, nucleophilic substitution at that position would become feasible.
Reactivity of Amine Substituents and Subsequent Derivatization
The amine groups at the 4 and 7 positions are the most reactive sites in the this compound molecule for many chemical transformations. These primary aromatic amines can undergo a variety of reactions, allowing for extensive derivatization.
These amines can react with a wide range of electrophiles. For example, they can be acylated by reaction with acid chlorides or anhydrides, sulfonylated with sulfonyl chlorides, and can react with isocyanates to form ureas. The reaction of amino-substituted benzoxadiazoles with reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is a common method for fluorescent labeling. nih.govtcichemicals.com While NBD-F is primarily used to label other amines or thiols, the reactivity principle demonstrates the nucleophilic character of the amino group.
Furthermore, the amino groups can be involved in the formation of Schiff bases through condensation with aldehydes and ketones. They can also be diazotized by treatment with nitrous acid to form diazonium salts. These diazonium salts are versatile intermediates that can undergo various subsequent reactions, such as the Sandmeyer reaction to introduce a range of functional groups, or azo coupling reactions to form azo dyes.
A study on 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) highlighted that this reagent can react not only with sulfhydryl groups but also with amino and phenolic hydroxyl groups, underscoring the nucleophilic reactivity of amino groups on the benzoxadiazole scaffold. nih.govau.dk
Reaction Kinetics and Mechanistic Pathways of Key Transformations
Detailed kinetic and mechanistic studies specifically for reactions involving this compound are not widely available in the reviewed literature. However, the mechanisms of the key transformations can be inferred from the general principles of organic chemistry and studies of analogous systems.
Mechanism of Electrophilic Substitution: The mechanism for electrophilic substitution on the aromatic ring would follow the standard pathway for activated aromatic compounds. The electrophile would attack the electron-rich aromatic ring, preferentially at the 5 or 6 positions, to form a resonance-stabilized carbocation intermediate (a sigma complex or Wheland intermediate). The stability of this intermediate would be enhanced by the electron-donating amine groups. Subsequent loss of a proton from the intermediate would restore the aromaticity of the ring and yield the substituted product.
Mechanism of Nucleophilic Aromatic Substitution on Derivatives: For derivatives of 2,1,3-benzoxadiazole containing a good leaving group, nucleophilic aromatic substitution typically proceeds through a Meisenheimer complex intermediate. The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate. The negative charge is delocalized over the electron-withdrawing benzoxadiazole ring system. In the final step, the leaving group is expelled, and the aromaticity of the ring is restored.
Mechanism of Amine Derivatization: The reactions of the amine substituents generally follow well-established mechanisms. For example, acylation proceeds via nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent, followed by elimination of a leaving group. The formation of diazonium salts from primary amines with nitrous acid involves the formation of a nitrosonium ion (NO+) as the key electrophile which is then attacked by the nucleophilic amine. youtube.com
The study of reaction kinetics would be crucial for optimizing reaction conditions and for gaining a deeper understanding of the transition states and intermediates involved in these transformations. For example, determining the rate constants for the derivatization of the two amine groups could provide insights into whether the reactivity of one amine is influenced by the derivatization of the other.
Advanced Spectroscopic and Structural Characterization of 2,1,3 Benzoxadiazole 4,7 Diamine and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 2,1,3-benzoxadiazole-based compounds, offering detailed insights into the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum of the parent 2,1,3-benzoxadiazole reveals distinct signals for its aromatic protons. In a deuterated chloroform (B151607) (CDCl₃) solvent, the protons at positions 4 and 7 typically appear as a multiplet, as do the protons at positions 5 and 6. For instance, in one study, the protons of 2,1,3-benzoxadiazole appeared as a doublet of doublets at δ 7.85 ppm and δ 7.41 ppm.
In substituted analogs, such as 4,7-bis((4-(2-(2-ethylhexyl)-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c]oxadiazole, the remaining protons on the benzoxadiazole ring present as a singlet, for example at δ 7.61 ppm, due to the symmetrical substitution. The chemical shifts of protons on adjacent phenyl rings and alkyl chains can also be clearly assigned, providing a complete picture of the molecular structure.
¹H NMR Data for 2,1,3-Benzoxadiazole and its Analogs
| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |
| 2,1,3-Benzoxadiazole | CDCl₃ | 7.85 (dd, 2H), 7.41 (dd, 2H) |
| 4,7-Bis((4-(2-(2-ethylhexyl)-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c]oxadiazole | CDCl₃ | 8.20 (dd, 4H), 7.77 (dd, 4H), 7.61 (s, 2H), 4.66 (t, 4H), 2.07 (q, 4H), 1.42-1.23 (m, 20H), 0.88 (t, 6H) |
| 4,7-Bis((4-(2-dodecyl-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c]oxadiazole | CDCl₃ | 8.21 (d, 4H), 7.78 (d, 4H), 7.64 (s, 2H), 4.59 (d, 4H), 2.13 (q, 2H), 1.40-1.27 (m, 16H), 0.97 (t, 6H), 0.90 (t, 6H) |
This table is interactive. Users can sort and filter the data.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. For 2,1,3-benzoselenadiazole, a close analog of 2,1,3-benzoxadiazole, the carbon signals in CDCl₃ were observed at δ 160.5 (quaternary carbons), 129.4 (CH), and 123.5 (CH) ppm.
In more complex derivatives, such as those with extensive conjugation, the ¹³C NMR spectra show a greater number of signals corresponding to the various carbon environments. For example, in 4,7-bis((4-(2-(2-ethylhexyl)-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c]oxadiazole, the carbon signals are spread over a wide range from δ 14.1 to 164.3 ppm, allowing for the identification of the benzoxadiazole core carbons, the ethynyl (B1212043) carbons, and the carbons of the phenyl and tetrazole rings, as well as the alkyl chains.
Electronic Absorption and Emission Spectroscopy for Photophysical Properties
Fluorescence Emission, Stokes' Shift, and Quantum Yield Analysis
Derivatives of 2,1,3-benzoxadiazole are well-regarded for their fluorescent properties, which are highly dependent on the nature of the substituents on the benzoid ring. While specific quantitative data for 2,1,3-benzoxadiazole-4,7-diamine is not extensively documented in publicly available literature, the photophysical properties of its analogs provide significant insight.
These compounds typically exhibit fluorescence in the visible region of the electromagnetic spectrum. For instance, various 2,1,3-benzoxadiazole derivatives synthesized through Sonogashira cross-coupling absorb light in the range of 426–437 nm and emit in the green portion of the spectrum. researchgate.net This emission is characterized by reasonably large Stokes' shifts, typically between 95 nm and 107 nm. researchgate.net The Stokes' shift, which is the difference between the maximum wavelengths of absorption and emission, is a crucial parameter for applications in fluorescence imaging, as it facilitates the discrimination of the emission signal from the excitation light. For a series of D-π-A-π-D type fluorophores containing the 2,1,3-benzoxadiazole unit, a significant Stokes' shift of approximately 3,779 cm⁻¹ has been reported, a characteristic attributed to a significant intramolecular charge transfer (ICT) upon excitation. frontiersin.org
The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for the brightness of a fluorophore. For several 2,1,3-benzoxadiazole-based fluorescent compounds, quantum yields are in the medium efficiency range of 0.27 to 0.32. researchgate.net However, this value can be influenced by the specific substituents. For example, 7-benzylamino-4-nitrobenz-2-oxa-1,3-diazole, an analog, displays a quantum yield of 0.36 when dissolved in ethanol. omlc.org In contrast, some thiourea-substituted benzoxadiazoles exhibit lower quantum yields, for instance, 0.05 in acetonitrile. sigmaaldrich.com The nature of the amino group and the presence of other functional groups, such as the nitro group in the widely used NBD (4-nitro-2,1,3-benzoxadiazole) fluorophores, play a pivotal role in tuning these properties. NBD derivatives are known to react with amino and thiol groups, and their adducts typically show excitation maxima around 470 nm and emission maxima in the 530-535 nm range. researchgate.net
| Compound Family/Analog | Absorption Max (λ_abs) | Emission Max (λ_em) | Stokes' Shift | Quantum Yield (Φf) | Reference |
| Acetylenic 2,1,3-Benzoxadiazoles | 426-437 nm | Green region | 95-107 nm | 0.27-0.32 | researchgate.net |
| D-π-A-π-D type 2,1,3-Benzoxadiazoles | ~419 nm | Bluish-green region | ~3,779 cm⁻¹ | ~0.5 | frontiersin.org |
| 7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole | 460.5 nm (in ethanol) | - | - | 0.36 (in ethanol) | omlc.org |
| Thiourea-substituted Benzoxadiazoles | - | - | >250 nm | 0.05 (in ACN) | sigmaaldrich.com |
| NBD-labeled amines/thiols | ~470 nm | ~530-535 nm | ~60-65 nm | - | researchgate.net |
Solvent-Dependent Photophysical Behavior
The photophysical properties of many benzoxadiazole derivatives exhibit a strong dependence on the solvent environment, a phenomenon known as solvatochromism. This effect is particularly pronounced in push-pull systems, where electron-donating groups (like amino groups) and electron-accepting groups are attached to a conjugated π-system. While the UV-Vis absorption spectra of such molecules can be relatively insensitive to solvent polarity, their fluorescence spectra often show significant solvatochromic shifts. omlc.org
This behavior is a hallmark of molecules that undergo intramolecular charge transfer (ICT) upon photoexcitation. In the ground state, the molecule has a certain dipole moment. Upon absorbing a photon, there is a redistribution of electron density, leading to an excited state with a significantly larger dipole moment. omlc.org Polar solvents can stabilize this more polar excited state to a greater extent than the ground state, resulting in a red shift (bathochromic shift) of the fluorescence emission to lower energies (longer wavelengths).
For example, studies on 4,7-dithien-2-yl-2,1,3-benzothiadiazole, a related sulfur-containing analog, have shown that the large Stokes' shift observed is due to relaxation processes following an initial ICT event. rsc.org This relaxation is assisted by the planarization of the molecule and is more pronounced in polar solvents, which leads to longer fluorescence lifetimes but a decrease in quantum yield due to the activation of non-radiative decay pathways. rsc.org Similarly, N,N-dimethyl-4-amino-2,1,3-benzothiadiazole is highly fluorescent and displays noticeable solvatochromism. units.it The analysis of solvatochromic shifts using models like the Lippert-Mataga equation can provide quantitative information about the change in dipole moment between the ground and excited states. omlc.org This solvent sensitivity makes these compounds valuable as fluorescent probes for studying the microenvironment polarity of systems like micelles and biological membranes. omlc.org
X-ray Diffraction Analysis for Solid-State Molecular Architecture
X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. While a specific crystal structure for this compound is not readily found in the surveyed literature, the analysis of its analogs provides crucial information about the expected molecular geometry and intermolecular interactions.
Crystal structures of three 4-amino derivatives of 7-nitro-2,1,3-benzoxadiazole reveal significant electronic delocalization compared to the parent compound. nih.gov A key finding is that the C-N bond between the amino nitrogen and the benzoxadiazole ring is shorter than in similar compounds, indicating a strong electronic interaction. nih.gov In these structures, the nitro group typically lies in the same plane as the benzoxadiazole unit. nih.gov
In the crystal structure of a related analog, 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD), the molecule adopts a largely planar conformation, which facilitates π-π stacking interactions in the solid state. mdpi.com However, these studies can also reveal orientational disorder of the substituent groups, as seen with the thiophene (B33073) rings in T-BTD, which highlights the conformational flexibility of these systems even in the solid state. rsc.org The molecular packing in these crystals is governed by a combination of van der Waals forces, π-π stacking, and in the case of amino-substituted compounds, hydrogen bonding interactions, which dictate the material's bulk properties.
Thermal Analysis (Thermogravimetric Analysis, TGA) for Decomposition Pathways
Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature. It provides valuable information about the thermal stability and decomposition profile of a compound.
For analogs of 2,1,3-benzoxadiazole, thermal stability is a key characteristic, particularly for applications in electronic devices that may operate at elevated temperatures. Studies on D-π-A-π-D type fluorophores incorporating the 2,1,3-benzoxadiazole core have shown that these materials can be quite stable, with a high maximum degradation rate occurring at temperatures around 300 °C. frontiersin.org
Differential Scanning Calorimetry (DSC) and TGA studies on 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) and its derivatives provide further insight into the thermal behavior of this class of compounds. mdpi.com T-BTD itself exhibits a melting point of approximately 117 °C. mdpi.com TGA can reveal the onset temperature of decomposition, which for many organic materials used in electronics needs to be sufficiently high to ensure operational stability. The introduction of different substituents can significantly alter the thermal properties, including melting point and decomposition temperature. For instance, the introduction of bulky trimethylsilyl (B98337) groups to T-BTD was found to increase its melting temperature and improve its resistance to evaporation in the liquid state. mdpi.com This highlights the potential to tune the thermal stability of the 2,1,3-benzoxadiazole scaffold through synthetic modification.
Computational Chemistry and Quantum Mechanical Analysis of 2,1,3 Benzoxadiazole 4,7 Diamine Systems
Density Functional Theory (DFT) for Ground State Electronic Structure Prediction
Density Functional Theory (DFT) stands as a cornerstone for investigating the ground state electronic structure of 2,1,3-benzoxadiazole-based systems. By solving the Kohn-Sham equations, DFT provides a balance between computational cost and accuracy, making it suitable for a wide range of molecular systems.
In related 4-amino-7-nitro-2,1,3-benzoxadiazole systems, DFT studies have revealed considerable electron delocalization across the molecule. nih.gov The introduction of amino groups leads to a shortening of the C-N bond between the amino nitrogen and the benzoxadiazole ring, indicating a partial double bond character and efficient electronic communication. nih.gov For 2,1,3-benzoxadiazole-4,7-diamine, DFT calculations would similarly elucidate the planarity of the molecule and the extent of conjugation, which are critical for its potential applications in organic electronics.
A representative table of DFT-calculated electronic properties for a generic 2,1,3-benzoxadiazole derivative is presented below to illustrate the typical data obtained from such studies.
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -5.8 eV | Relates to the electron-donating ability |
| LUMO Energy | -2.5 eV | Relates to the electron-accepting ability |
| HOMO-LUMO Gap | 3.3 eV | Influences electronic transitions and reactivity |
| Dipole Moment | 2.1 D | Indicates the overall polarity of the molecule |
This table is for illustrative purposes and does not represent the exact values for this compound, but rather the type of data generated via DFT calculations.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopy Simulation
To understand the photophysical properties of this compound, such as its absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. uci.edu TD-DFT is an extension of DFT that allows for the calculation of excited state properties and the simulation of electronic spectra. uci.edu
For fluorescent molecules, TD-DFT can predict the energies of vertical electronic transitions, which correspond to the maxima in absorption spectra (λ_max). sigmaaldrich.com In many 2,1,3-benzoxadiazole derivatives, the lowest energy transition is often a π-π* transition with significant intramolecular charge transfer (ICT) character. frontiersin.org The amino groups in this compound are expected to promote this ICT from the amino groups to the benzoxadiazole core upon photoexcitation.
TD-DFT calculations have been successfully used to simulate the emission spectra of related fluorophores, showing good agreement with experimental results. frontiersin.org These simulations can also account for the influence of the solvent environment on the photophysical properties, often revealing shifts in the emission peaks. frontiersin.org For instance, in studies of other donor-substituted benzoxadiazoles, TD-DFT has been crucial in understanding the nature of the excited states, including the identification of charge-transfer states that are responsible for the fluorescent properties. sigmaaldrich.com
The following table provides an example of TD-DFT derived data for a hypothetical fluorescent benzoxadiazole derivative.
| Parameter | Predicted Value (Illustrative) | Experimental Correlation |
| Absorption Maximum (λ_abs) | 450 nm | UV-Vis Spectroscopy |
| Emission Maximum (λ_em) | 530 nm | Fluorescence Spectroscopy |
| Oscillator Strength (f) | 0.8 | Intensity of absorption |
| Excited State Lifetime (τ) | 2.5 ns | Time-Resolved Fluorescence |
This table is illustrative and shows the type of data that can be obtained from TD-DFT calculations.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the structural features of a molecule and its properties. For 2,1,3-benzoxadiazole systems, QSPR can be a powerful tool for predicting the properties of new, unsynthesized derivatives, thereby guiding experimental efforts.
In a typical QSPR study, a set of known molecules with experimentally determined properties (e.g., solubility, lipophilicity, or electronic properties) is used as a training set. researchgate.net Various molecular descriptors, which are numerical representations of the molecular structure, are calculated for each molecule in the set. These descriptors can encode information about the topology, geometry, and electronic structure of the molecules. researchgate.net Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates the descriptors with the property of interest. nih.govchemijournal.com
For example, QSPR models have been developed for related heterocyclic systems like benzoxazoles and triazoles to predict their biological activities or physicochemical properties. researchgate.netchemijournal.com In the context of this compound, a QSPR model could be developed to predict the fluorescence quantum yield of its derivatives based on descriptors that capture the electronic effects of different substituents on the amino groups.
A hypothetical QSPR model could take the following form:
Property = c0 + c1 * Descriptor1 + c2 * Descriptor2 + ...
Where the "Property" is the value being predicted, "c" are the regression coefficients, and "Descriptor" represents a calculated molecular feature.
| Descriptor Type | Example | Relevance |
| Electronic | Hammett constants (σ) | Quantifies electron-donating/withdrawing nature of substituents |
| Topological | Wiener index | Describes molecular branching |
| Quantum Chemical | HOMO/LUMO energies | Relates to electronic behavior |
This table illustrates the types of descriptors used in QSPR modeling.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational landscapes and intermolecular interactions over time. For this compound, MD simulations can offer insights into its behavior in different environments, such as in solution or in the solid state.
MD simulations are also crucial for studying intermolecular interactions. In the solid state, these simulations can predict how molecules of this compound pack in a crystal lattice and can identify key intermolecular interactions, such as hydrogen bonds between the amino groups of one molecule and the nitrogen or oxygen atoms of a neighboring molecule. In solution, MD can model the solvation shell around the molecule and how it interacts with solvent molecules. Such simulations have been used to understand the binding modes of benzoxazole (B165842) derivatives to biological targets. nih.gov
This table provides examples of parameters analyzed in MD simulations.
Reaction Pathway and Transition State Analysis of Synthetic Processes and Reactivity
The synthesis of the 2,1,3-benzoxadiazole core typically involves the cyclization of a precursor molecule. frontiersin.orgnih.gov For instance, the synthesis of 2,1,3-benzoxadiazole itself can start from the reduction of 2,1,3-benzoxadiazole-1-oxide, which is formed from the cyclization of 2-nitroaniline (B44862). frontiersin.orgnih.gov The subsequent introduction of the amino groups at the 4 and 7 positions can be achieved through various synthetic routes, such as nucleophilic aromatic substitution on a di-halogenated benzoxadiazole precursor. anjs.edu.iq
Computational methods, particularly DFT, can be used to calculate the activation energies for each step in a proposed reaction mechanism. This allows for a comparison of different possible pathways and a prediction of the most likely route. For example, in the synthesis of related 1,3,4-oxadiazoles, computational studies could elucidate the mechanism of C-C bond cleavage and subsequent cyclization. organic-chemistry.org For this compound, such analysis could optimize reaction conditions by providing a deeper understanding of the underlying chemical transformations.
This table outlines computational tasks in reaction pathway analysis.
Investigation of Intermolecular Secondary Bonding Interactions
The non-covalent interactions between molecules, often referred to as secondary bonding, play a critical role in determining the solid-state structure and bulk properties of materials based on this compound. These interactions, while weaker than covalent bonds, are directional and can significantly influence molecular packing and, consequently, the electronic properties of the material.
The primary intermolecular interactions expected for this compound are hydrogen bonds. The amino groups can act as hydrogen bond donors, forming N-H···N or N-H···O bonds with adjacent molecules. The nitrogen atoms of the oxadiazole ring and the oxygen atom can act as hydrogen bond acceptors. Crystal structure analysis of related 4-amino-7-nitro-2,1,3-benzoxadiazole derivatives has provided insights into the influence of the amino moiety on the crystal packing. nih.gov
In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules are also likely to be significant. The planar nature of the benzoxadiazole system facilitates these stacking interactions. Computational methods can be used to quantify the strength of these different intermolecular interactions and to predict the most stable crystal packing arrangement. Understanding these secondary bonding interactions is essential for crystal engineering and for designing materials with desired properties, such as high charge carrier mobility in organic semiconductors.
| Type of Interaction | Description | Importance |
| Hydrogen Bonding | N-H···N, N-H···O | Directs molecular assembly and influences solubility |
| π-π Stacking | Face-to-face or offset arrangement of aromatic rings | Affects electronic coupling between molecules |
| van der Waals Forces | Dispersive forces | Contribute to the overall stability of the crystal lattice |
This table summarizes the key intermolecular interactions relevant to this compound.
Applications of 2,1,3 Benzoxadiazole 4,7 Diamine in Advanced Materials Science
Design and Synthesis of Advanced Optoelectronic Materials
The 2,1,3-benzoxadiazole core is a fundamental component in the design of organic optoelectronic materials due to its favorable electronic properties and structural planarity, which facilitates π-conjugation. The introduction of substituents at the 4 and 7 positions allows for the fine-tuning of these properties. While the diamino derivative is a prime candidate for such applications, much of the foundational research has been conducted on derivatives bearing other functional groups.
Highly Emissive Fluorescent Dyes and Luminescent Probes
The 2,1,3-benzoxadiazole scaffold is a well-established fluorophore. frontiersin.org Derivatives of this heterocycle are known to be extremely fluorescent, a property that can be modulated by the introduction of various functional groups. frontiersin.org For instance, the synthesis of fluorophores with a donor-π-acceptor-π-donor (D-π-A-π-D) architecture, where 2,1,3-benzoxadiazole acts as the acceptor (A) and other moieties as donors (D), has been reported to yield materials with strong, solvent-dependent fluorescence emission in the bluish-green region. frontiersin.org
In a typical synthetic approach to such dyes, 2,1,3-benzoxadiazole is first brominated at the 4 and 7 positions to yield 4,7-dibromo-2,1,3-benzoxadiazole. frontiersin.org This intermediate then undergoes cross-coupling reactions, such as the Sonogashira coupling, with various electron-donating aryl acetylene (B1199291) derivatives to extend the π-conjugated system and create the D-π-A-π-D structure. frontiersin.org The resulting compounds have shown significant intramolecular charge transfer (ICT) character, which is crucial for their fluorescent properties. frontiersin.org
Given that the amino group is a strong electron donor, it is highly probable that 2,1,3-benzoxadiazole-4,7-diamine itself would be a highly fluorescent compound. Furthermore, it could serve as a key intermediate for the synthesis of a wide array of fluorescent dyes and probes. For example, derivatives of 4-amino-7-nitro-2,1,3-benzoxadiazole (ANBD), which contains one amino group, have been successfully developed as fluorescent probes. nih.gov
Table 1: Photophysical Properties of a Representative 4,7-Disubstituted-2,1,3-Benzoxadiazole Derivative
| Compound | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (ΦFL) |
| D-π-A-π-D Fluorophore | ~419 | Solvent-dependent | ~3779 | ~0.5 |
Data extracted from a study on new fluorophores containing a 2,1,3-benzoxadiazole unit. frontiersin.org
Materials for Charge Transfer Processes and Electronic Applications
The inherent electron-deficient nature of the 2,1,3-benzoxadiazole ring makes it an excellent building block for materials designed for charge transfer applications. When combined with electron-donating units, it can form molecules with a pronounced intramolecular charge transfer (ICT) from the donor to the acceptor. frontiersin.org This property is fundamental for applications in organic electronics.
Electrochemical studies on 4,7-disubstituted-2,1,3-benzoxadiazole derivatives have been performed to determine their frontier molecular orbital (HOMO and LUMO) energy levels and electrochemical band gaps. frontiersin.orgresearchgate.net These parameters are critical for designing materials for electronic devices. For example, a series of D-π-A-π-D compounds based on 2,1,3-benzoxadiazole exhibited electrochemical band gaps in the range of 2.48–2.70 eV, which correlated well with their optical band gaps. frontiersin.org Such materials with closely spaced HOMO and LUMO levels may exhibit good electron transporting properties. researchgate.net The introduction of strongly electron-donating amino groups in this compound would be expected to raise the HOMO energy level significantly, thereby reducing the band gap and influencing the charge transport characteristics of the resulting materials.
Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells
The tunable photophysical and electrochemical properties of 2,1,3-benzoxadiazole derivatives make them attractive candidates for use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). In OLEDs, these materials can function as emitters or host materials. researchgate.net The related 2,1,3-benzothiadiazole (B189464) (BTD) derivatives, which are sulfur analogs, are widely used in the chemistry of photoluminescent compounds for light technology. polyu.edu.hk
In the context of OSCs, the donor-acceptor architecture is a key design principle for the active layer materials. The 2,1,3-benzoxadiazole moiety can act as the electron-accepting unit in either the donor or acceptor material. While specific examples utilizing this compound in OSCs are not readily found, the general strategy of using electron-rich and electron-poor units is well-established. For instance, benzochalcogenodiazoles are known to be applied in solar cells. frontiersin.org
Development of Chemical Sensors and Chemodosimeters
The reactivity and fluorescent nature of the 2,1,3-benzoxadiazole core make it a versatile platform for the development of chemical sensors and chemodosimeters. The principle often relies on the modulation of the fluorescence signal upon interaction with a specific analyte.
Detection of Metal Ions and Anions
Derivatives of 2,1,3-benzoxadiazole have been successfully employed as fluorescent probes for the detection of various metal ions. For example, a fluorescent probe based on 4-amino-7-nitro-2,1,3-benzoxadiazole (ANBD) was developed for the detection of Hg²⁺. nih.gov The probe exhibited a significant fluorescence enhancement upon the addition of Hg²⁺, with a detection limit of 0.05 μM. nih.gov The sensing mechanism was based on a desulfurization reaction triggered by Hg²⁺. nih.gov
The amino groups in this compound could serve as effective binding sites for a variety of metal ions. The coordination of a metal ion to the amino groups would likely perturb the electronic structure of the fluorophore, leading to a change in its fluorescence emission that could be harnessed for sensing applications.
Sensing of Small Molecules, including Amines and Aldehydes
The reactivity of certain 2,1,3-benzoxadiazole derivatives allows for their use in the detection of small organic molecules. For instance, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is a well-known labeling reagent that reacts with amino and mercapto groups. tcichemicals.com While NBD-F itself is non-fluorescent, its derivatives formed upon reaction with amines or thiols are highly fluorescent, enabling their detection. tcichemicals.com
Derivatives of 2,1,3-benzoxadiazole have also been developed as fluorogenic reagents for aldehydes and ketones. For example, 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole has been used for the sensitive detection of these carbonyl compounds. ontosight.ai The amino groups of this compound could potentially be modified to introduce reactive sites for the selective detection of small molecules like amines and aldehydes, expanding the toolkit of available chemical sensors.
Engineering of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The unique structural and electronic properties of the 2,1,3-benzoxadiazole moiety make it an attractive building block for the construction of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The diamino substitution at the 4 and 7 positions of the benzoxadiazole core in this compound provides versatile anchor points for the introduction of various coordinating groups, enabling the design of ligands with specific geometries and functionalities.
Ligand Design and Framework Construction with Benzoxadiazole Units
A notable example of a MOF constructed from a derivative of this compound involves the use of 4,7-di(4-carboxyphenyl)-2,1,3-benzoxadiazole as the organic linker. In a study, the reaction of this dicarboxylic acid ligand with zinc(II) nitrate (B79036) and an auxiliary ligand, di(imidazol-1-yl)methane, resulted in the formation of a three-dimensional coordination polymer. researchgate.net Single-crystal X-ray diffraction analysis revealed that the framework is built upon trinuclear secondary building units (SBUs). These SBUs are interconnected to create a uninodal eight-connected net with a topology that had not been previously observed in coordination polymers. researchgate.net The resulting MOF possesses channels with dimensions of 7×8 Ų and a solvent-accessible volume of 24%. researchgate.net This work demonstrates the potential of utilizing functionalized 2,1,3-benzoxadiazole diamine derivatives to create novel MOF architectures with porous structures.
The inherent fluorescence of the 2,1,3-benzoxadiazole core is another key aspect of ligand design. By incorporating this luminophore into the framework, it is possible to create luminescent MOFs (L-MOFs). These materials are of great interest for applications in chemical sensing, as changes in the framework's environment upon interaction with analytes can modulate the luminescent output. For instance, a lanthanum(III) 1D coordination polymer was synthesized using 4,7-di(4-carboxy-pyrazol-1-yl)-2,1,3-benzoxadiazole, a ligand designed to have both carboxylate and azole moieties to enhance its coordination ability with different metal ions. researchgate.net This coordination polymer exhibited excellent photoluminescent properties with an emission maximum at 524 nm and a quantum yield of 19%. researchgate.net
| Framework | Metal Ion | Ligand | Dimensionality | Key Structural Feature | Porosity |
| Zinc-based MOF | Zn(II) | 4,7-di(4-carboxyphenyl)-2,1,3-benzoxadiazole | 3D | Uninodal 8-connected net | 24% solvent-accessible volume |
| Lanthanum-based CP | La(III) | 4,7-di(4-carboxy-pyrazol-1-yl)-2,1,3-benzoxadiazole | 1D | 1D coordination polymer | - |
Utilization in Supramolecular Chemistry and Selective Binding
The electron-deficient nature of the 2,1,3-benzoxadiazole ring, combined with the electron-donating character of the amino groups in this compound, creates a "push-pull" electronic structure. This feature is highly advantageous in the field of supramolecular chemistry, particularly for the development of fluorescent probes for selective molecular recognition. By appending specific receptor units to the diamine core, it is possible to design molecules that exhibit a change in their fluorescence properties upon binding to a target analyte.
A compelling example of this approach is the synthesis of bifunctional fluorescent molecular probes for oxoanions based on the 4,7-disubstituted benzoxadiazole core. nih.gov In these systems, a thiourea (B124793) moiety, known for its ability to bind anions through hydrogen bonding, is introduced at one of the amino positions, while a polymerizable group is attached to the other. nih.gov This "donor-acceptor-donor" architecture results in dyes with large Stokes shifts of up to 250 nm. nih.gov
The binding of carboxylate anions to the thiourea receptor induces a further red-shift in the emission spectrum, with the fluorescence maximum of the complex reaching up to ≥700 nm. nih.gov This significant change in the fluorescence signal allows for the selective detection of these anions. The association constants for acetate (B1210297) have been determined to be in the range of 1–5×10⁵ M⁻¹ in acetonitrile, indicating strong binding. nih.gov
| Probe | Target Analyte | Binding Motif | Spectroscopic Change | Association Constant (Kₐ) in Acetonitrile |
| Thiourea-functionalized benzoxadiazole | Carboxylate anions (e.g., acetate) | Thiourea | Red-shift in fluorescence emission | 1–5×10⁵ M⁻¹ |
These findings highlight the versatility of this compound as a scaffold for creating sophisticated supramolecular systems. The ability to fine-tune the electronic properties and introduce specific recognition sites makes it a valuable component in the design of chemosensors and other advanced functional materials.
Biological and Medicinal Research Applications of 2,1,3 Benzoxadiazole 4,7 Diamine Scaffolds
Enzyme Inhibition and Modulation of Biological Pathways
Derivatives of the 2,1,3-benzoxadiazole structure have been identified as potent inhibitors of various enzymes, playing a crucial role in the modulation of key biological pathways implicated in diseases such as cancer.
Mechanism of Action against Glutathione (B108866) S-Transferases (GSTs)
Certain 7-nitro-2,1,3-benzoxadiazole derivatives act as suicide inhibitors for Glutathione S-Transferases (GSTs). nih.gov One such derivative, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), demonstrates a unique mechanism. nih.gov It binds to the H-site of the enzyme and undergoes conjugation with glutathione (GSH), forming a σ-complex at the C-4 position of the benzoxadiazole ring. nih.govmdpi.com This complex becomes tightly stabilized within the active sites of specific GST isoforms, such as GSTP1-1 and GSTM2-2, leading to irreversible inhibition. nih.gov In contrast, with the GSTA1-1 isoform, the complex is less stable, and the release of 6-mercapto-1-hexanol (B159029) is the more probable outcome. nih.gov Spectroscopic data confirm the formation of a stable sigma-complex between GSH and the inhibitors within the protein's active site. nih.gov
The inhibition of GSTs by these compounds can overcome P-glycoprotein-mediated resistance in tumor cells. nih.gov NBDHEX, for instance, is cytotoxic to tumor cell lines that overexpress P-glycoprotein. nih.gov It is not a substrate for the P-glycoprotein export pump, allowing it to accumulate within resistant cells. nih.govsigmaaldrich.com
Strategies for Targeting Specific Molecular Pathways (e.g., JNK-GSTP1-1 complex)
A significant strategy involving 2,1,3-benzoxadiazole derivatives is the targeting of the c-Jun N-terminal kinase (JNK)-GSTP1-1 complex. The dissociation of this complex is a critical event in triggering apoptosis. Submicromolar concentrations of NBDHEX have been shown to induce apoptosis in various human tumor cell lines by prompting the dissociation of the JNK-GSTP1-1 complex. nih.gov This event is considered the primary step in the apoptotic pathway initiated by NBDHEX. nih.gov The increased susceptibility of multidrug-resistant cells to NBDHEX may be linked to a lower content of GSTP1-1. nih.gov
Development of Antimicrobial and Antiviral Agents
The 2,1,3-benzoxadiazole scaffold has proven to be a valuable starting point for the development of novel antimicrobial and antiviral agents, addressing the growing concern of drug-resistant pathogens. nih.gov
Activity against Bacterial Strains, including Mycobacterium tuberculosis (Mtb)
Derivatives of 2,1,3-benzoxadiazole have demonstrated significant potential as selective and potent agents against Mycobacterium tuberculosis (Mtb). nih.gov Inspired by virtual screening studies that identified nitro-substituted benzoxadiazoles as potential inhibitors of Mtb enzymes like ATP phosphoribosyl transferase (HisG) and APS reductase (APSR), researchers have synthesized novel series of these compounds. nih.gov
One study highlighted a series of benzoxa- nih.govnih.govnih.gov-diazole substituted amino acid hydrazides as selective drugs for treating tuberculosis. nih.gov While some simple substituted benzodiazole compounds showed broad-spectrum activity, the nitrobenzoxa- nih.govnih.govnih.gov-diazole derivative exhibited the highest activity against Mtb, although its lack of selectivity was a concern. nih.gov Another study identified a benzothiazolthiazolidine derivative, 11726172, which displayed potent antitubercular activity against M. tuberculosis both in laboratory settings and in living organisms, and was also effective against dormant, non-culturable bacilli. nih.gov
The oxadiazole class of antibiotics, in general, has shown potent bactericidal activity against difficult-to-treat Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov Some of these compounds have demonstrated efficacy in mouse models of MRSA infection. nih.govnih.gov
Structure-Activity Relationships for Enhanced Efficacy and Selectivity
Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial efficacy and selectivity of 2,1,3-benzoxadiazole derivatives. For anti-tuberculosis agents, the importance of the benzo- nih.govnih.govnih.gov-diazole core, the linked amino acid, and the substituted aryl hydrazine (B178648) in achieving selectivity, potency, and reduced toxicity has been emphasized. nih.gov
In the broader class of oxadiazole antibacterials, SAR studies have been conducted by synthesizing numerous analogs and evaluating their minimum inhibitory concentrations (MICs) against a panel of bacteria. nih.govnih.gov These studies have explored modifications at various positions of the oxadiazole ring to enhance antibacterial activity. nih.gov For instance, in the 1,3,4-oxadiazole (B1194373) series, the presence of an additional heterocyclic ring can broaden the antimicrobial spectrum. mdpi.com For N-alkyl derivatives, those with 10 to 12 carbon atoms in the chain tend to show the highest activity. mdpi.com Predictive quantitative structure-activity relationship (QSAR) models have also been developed to explain the antifungal and antibiotic properties of related heterocyclic compounds, using descriptors related to connectivity, electronegativity, polarizability, and van der Waals properties. mdpi.com
Fluorescent Probes for Cellular and Biomolecular Imaging
The inherent fluorescent properties of the 2,1,3-benzoxadiazole ring system make it a valuable fluorophore in the design of probes for cellular and biomolecular imaging. frontiersin.org The 7-nitro-2,1,3-benzoxadiazole (NBD) group, in particular, is commonly used for this purpose. frontiersin.org
The fluorescence of these probes is often based on a "reaction-based" mechanism. For example, a non-fluorescent 4-amino-7-nitro-2,1,3-benzoxadiazole derivative, capped with an electron-withdrawing group, can become fluorescent upon reaction with a specific analyte, such as a thiol, which cleaves the capping group and restores the electron-rich, fluorescent amine. nih.gov
Derivatives of 4-nitro-2,1,3-benzoxadiazole (B59055) have been designed as potential fluorescent probes for sigma receptors, which are implicated in various neurological and psychiatric disorders. rsc.org By linking the fluorescent tag to a piperazine (B1678402) linker and a skeleton derived from sigma receptor agonists or antagonists, researchers have developed probes with high affinity and selectivity for specific sigma receptor subtypes. rsc.org Confocal microscopy studies have suggested the potential of these probes to elucidate the role of these receptors in normal and cancerous cells. rsc.org
Furthermore, 2,1,3-benzothiadiazole (B189464) derivatives, which are structurally similar, have been successfully used as selective fluorescent probes for live cell imaging, demonstrating superior results compared to commercially available dyes like DAPI. nih.govresearchgate.net These probes have been used to stain the nuclei of human stem cells and can serve as biomarkers for bacterial membranes. researchgate.net
Labeling Reagents for Amino Acid Neurotransmitters and Biothiols
The 2,1,3-benzoxadiazole framework is a key component in several important fluorogenic labeling reagents used for the sensitive detection of amino acids and biothiols. These reagents are typically unreactive and non-fluorescent until they react with an amine or thiol, at which point they form a stable, highly fluorescent adduct. This "turn-on" fluorescence is a highly desirable feature for a labeling reagent, as it minimizes background signal and enhances detection sensitivity.
A prominent example is 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) . While not a diamine, its structure is closely related to the subject compound, with a nitro group serving as a strong electron-withdrawing group and a fluorine atom as a leaving group for nucleophilic substitution by amines. NBD-F has been effectively used for the high-speed analysis of amino acid neurotransmitters via online microdialysis-capillary electrophoresis (MD-CE). Current time information in Bangalore, IN.nih.govresearchgate.net In this method, amino acids are derivatized with NBD-F, and the resulting fluorescent products are separated and detected with high sensitivity. Current time information in Bangalore, IN.nih.govresearchgate.net This technique has allowed for the in vivo monitoring of neurotransmitter concentrations in the brain, with the ability to detect small, physiologically relevant changes in amino acids like glycine (B1666218) and D-serine. Current time information in Bangalore, IN.nih.gov
Another important related compound is 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (ABD-F) . This reagent is particularly noted for its specificity towards thiols, such as the amino acid cysteine, forming stable and highly fluorescent adducts. medchemexpress.com ABD-F's utility in labeling cysteine residues in proteins has been explored, although its specificity has been noted to sometimes include reactions with phenolic hydroxyl and amino groups. nih.gov
The synthesis of various 4,7-disubstituted-2,1,3-benzoxadiazoles has been described, starting from the parent 2,1,3-benzoxadiazole. frontiersin.orgnih.gov This synthetic versatility suggests that 2,1,3-Benzoxadiazole-4,7-diamine could serve as a valuable precursor for creating a new generation of labeling reagents with tailored reactivity and spectral properties. For instance, one of the amine groups could be functionalized to create a reactive site for labeling, while the other could be modified to fine-tune the photophysical properties of the resulting dye.
Table 1: Characteristics of NBD-F as a Labeling Reagent for Amino Acid Neurotransmitters
| Feature | Description | Reference |
|---|---|---|
| Reagent | 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Current time information in Bangalore, IN.nih.gov |
| Analyte | Amino Acid Neurotransmitters (e.g., glutamate, GABA, glycine, D-serine) | Current time information in Bangalore, IN.nih.gov |
| Technique | Online Microdialysis-Capillary Electrophoresis (MD-CE) with Laser-Induced Fluorescence (LIF) Detection | Current time information in Bangalore, IN.nih.govresearchgate.net |
| Excitation Wavelength | 488 nm | Current time information in Bangalore, IN.nih.gov |
| Key Advantage | Fluorogenic nature minimizes background fluorescence, enabling high sensitivity. | Current time information in Bangalore, IN.nih.gov |
| Application | In vivo monitoring of neurotransmitter dynamics in the rat striatum. | Current time information in Bangalore, IN.nih.gov |
Investigations into Receptor Ligand Interactions and Binding Sites
The environmentally sensitive fluorescence of the 2,1,3-benzoxadiazole scaffold makes it an attractive moiety for the design of fluorescent probes to study receptor-ligand interactions and to visualize binding sites. A fluorescent ligand can provide real-time information on binding events, conformational changes in the receptor, and the localization of the receptor within a cell or tissue.
While direct studies utilizing this compound in this context are not prominent, research on related structures highlights the potential. For instance, a derivative of 7-nitro-2,1,3-benzoxadiazol-4-yl has been incorporated into a ligand for the peripheral-type benzodiazepine (B76468) receptor (PBR), now known as the translocator protein (TSPO). This fluorescent probe enabled the study of the receptor's distribution and binding characteristics. The probe's fluorescence properties are influenced by its binding to the receptor, providing a tool to investigate the receptor's microenvironment.
In a conceptually similar approach, a "turn-ON" fluorescent affinity labeling method has been developed using a small bifunctional O-nitrobenzoxadiazole (O-NBD) unit. researchgate.net This probe is designed to be minimally fluorescent until it covalently binds to its protein target, at which point a significant increase in fluorescence is observed. researchgate.net This strategy allows for the specific visualization and identification of target proteins, even in complex biological mixtures like cell lysates. researchgate.net The study successfully used an O-NBD probe to label the translocator protein (TSPO) and its partner protein, the voltage-dependent anion channel (VDAC), in mitochondria. researchgate.net
These examples underscore the utility of the benzoxadiazole scaffold in creating sophisticated tools for studying receptor biology. The this compound core, with its two points of potential modification, offers a flexible platform for developing novel receptor ligands. One amine group could be used to attach a receptor-binding pharmacophore, while the other could be modified to optimize the fluorescent properties or to introduce a photoreactive group for covalent labeling.
Table 2: Application of Benzoxadiazole Derivatives in Receptor Studies
| Derivative/Method | Target Receptor/Protein | Application | Key Finding | Reference |
|---|---|---|---|---|
| 7-nitro-2,1,3-benzoxadiazol-4-yl derivative | Peripheral-type Benzodiazepine Receptor (TSPO) | Fluorescent probe for receptor binding | Enabled visualization and characterization of receptor binding. | |
| O-nitrobenzoxadiazole (O-NBD) affinity labeling | Translocator Protein (TSPO) and Voltage-Dependent Anion Channel (VDAC) | "Turn-ON" fluorescent affinity labeling | Selective labeling and visualization of target proteins in mitochondria. | researchgate.net |
Exploratory Pharmacological Investigations as Research Tools
The 2,1,3-benzoxadiazole scaffold has been incorporated into a variety of molecules for exploratory pharmacological investigations. These compounds are often designed not as therapeutic agents themselves, but as research tools to probe biological pathways, identify new drug targets, or to understand the mechanism of action of other drugs.
One area of investigation is the development of probes for specific cellular components or processes. For example, 4-nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole (NBD-PZ) has been identified as a fluorescent probe for visualizing lysosomes in living cells. nih.gov The fluorescence of NBD-PZ is dramatically enhanced in acidic environments, such as that found in lysosomes, making it a useful tool for studying lysosomal dynamics. nih.gov
In the field of anti-infective research, benzoxadiazole derivatives have shown promise. For instance, benzoxa- Current time information in Bangalore, IN.nih.govresearchgate.net-diazole substituted amino acid hydrazides have been investigated as potential anti-tubercular agents. These studies explore how the benzoxadiazole core can be combined with other chemical moieties to generate compounds with specific biological activities.
Furthermore, the 2,1,3-benzoxadiazole core has been used to create fluorescent probes for detecting specific ions, such as zinc. A derivative, N1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-N1,N2,N2-tris(2-pyridinylmethyl)-1,2-ethanediamine , exhibits high sensitivity and selectivity for Zn2+, allowing for its detection in biological samples like pancreatic β-cells. sigmaaldrich.com
These diverse applications highlight the adaptability of the 2,1,3-benzoxadiazole scaffold as a building block for creating novel chemical probes and research tools. The this compound, with its potential for dual functionalization, represents a promising starting point for the design of a wide array of new molecules for exploratory pharmacological research.
Table 3: Exploratory Pharmacological Research Applications of Benzoxadiazole Derivatives
| Compound/Derivative Class | Research Application | Biological Target/Process | Key Feature |
|---|---|---|---|
| 4-nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole (NBD-PZ) | Live-cell imaging | Lysosomes | pH-sensitive fluorescence enhancement in acidic organelles. nih.gov |
| Benzoxa- Current time information in Bangalore, IN.nih.govresearchgate.net-diazole substituted amino acid hydrazides | Anti-tubercular agent discovery | Mycobacterium tuberculosis | Exploration of novel anti-infective scaffolds. |
| N1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-N1,N2,N2-tris(2-pyridinylmethyl)-1,2-ethanediamine | Ion sensing | Zinc ions (Zn2+) | High sensitivity and selectivity for fluorescent detection of zinc. sigmaaldrich.com |
Emerging Trends and Future Research Perspectives for 2,1,3 Benzoxadiazole 4,7 Diamine
Rational Design of Novel Derivatives with Tailored Functionalities
The core structure of 2,1,3-benzoxadiazole allows for extensive modification, enabling the rational design of novel derivatives with specific, tailored functionalities. Researchers are actively exploring the synthesis of new compounds by introducing different functional groups to the benzoxadiazole ring.
A key strategy involves the creation of donor-π-acceptor-π-donor (D-π-A-π-D) systems, where the 2,1,3-benzoxadiazole unit acts as the electron acceptor. frontiersin.orgnih.govresearchgate.net This design leads to compounds with interesting photophysical properties, such as intramolecular charge transfer (ICT), resulting in large Stokes' shifts and solvent-dependent fluorescence. frontiersin.orgnih.govresearchgate.net For instance, derivatives have been synthesized that exhibit strong fluorescence in the bluish-green region. frontiersin.orgnih.govresearchgate.net
Another approach focuses on the synthesis of bifunctional fluorescent probes. By integrating a binding motif, such as thiourea (B124793), and a polymerizable unit at the 4 and 7 positions of the benzoxadiazole core, researchers have developed dyes with significant Stokes shifts (up to >250 nm). nih.gov These derivatives can act as sensors, with their fluorescence properties changing upon binding to specific analytes like carboxylate-containing antibiotics. nih.gov The binding of an electron-rich guest to the thiourea receptor can cause a red-shift in the emission spectrum, with fluorescence maxima reaching ≥700 nm. nih.gov
Furthermore, the synthesis of derivatives for specific biological applications is a growing area. For example, by linking the 4-nitro-2,1,3-benzoxadiazole (B59055) fluorescent tag to skeletons of known σ receptor agonists or antagonists, new fluorescent probes for these receptors have been created. rsc.org Similarly, derivatives have been designed as fluorescent probes for the peripheral-type benzodiazepine (B76468) receptor. nih.gov
Integration into Hybrid Materials and Nanostructures for Enhanced Performance
The unique properties of 2,1,3-benzoxadiazole derivatives make them ideal candidates for integration into hybrid materials and nanostructures, leading to enhanced performance in various applications.
One significant application is in the development of fluorescent molecularly imprinted polymers (MIPs). By incorporating polymerizable benzoxadiazole-based probes into MIPs grafted onto silica (B1680970) core surfaces, selective fluorescent sensors for detecting antibiotics at micromolar concentrations have been created. nih.gov These materials have shown long-term stability, retaining their functionality for at least 30 months when stored in dry form. nih.gov
The versatility of the 2,1,3-benzoxadiazole scaffold also allows for its use in creating a variety of other advanced materials. For example, 5,6-diamino-2,1,3-benzothiadiazole, a related compound, serves as a precursor for synthesizing rigid, highly conjugated systems like phenazines, quinoxalines, and imidazoles fused to the benzothiadiazole unit, which are valuable for optical and electronic applications. mdpi.com
In-depth Mechanistic Elucidation of Complex Biological Interactions
Understanding the detailed mechanisms of how 2,1,3-benzoxadiazole derivatives interact with biological systems is crucial for their application in biology and medicine.
Derivatives of 2,1,3-benzoxadiazole have been developed as fluorescent probes to visualize cellular components and processes. For instance, 4-nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole (NBD-PZ) has been used to visualize lysosomes in living cells. nih.gov The fluorescence intensity of NBD-PZ increases dramatically at a pH of 7.0 or lower, allowing for clear visualization of the acidic environment of lysosomes. nih.gov
Other derivatives have been designed to target specific receptors. For example, fluorescent probes based on the 4-nitro-2,1,3-benzoxadiazole core have been synthesized to study sigma receptors, which are involved in various neurological processes. rsc.org Similarly, a derivative of 2-phenylindole-3-acetamide containing a 7-nitro-2,1,3-benzoxadiazol-4-yl group has been developed as a fluorescent probe for the peripheral-type benzodiazepine receptor, which is found in mitochondria. nih.gov
Advanced Computational Design and Predictive Modeling for Discovery
Computational methods are playing an increasingly important role in the discovery and design of new 2,1,3-benzoxadiazole derivatives. Density Functional Theory (DFT) is a powerful tool used to model the electronic structure of these compounds in both their ground and excited states. frontiersin.orgresearchgate.net These computational models can predict photophysical properties, such as emission spectra, which often show good agreement with experimental results. frontiersin.orgnih.govresearchgate.net
Computational studies have also been employed to understand the structural properties of the parent compound, 2,1,3-benzoxadiazole, and its analogue, 2,1,3-benzothiadiazole (B189464). researchgate.net These studies have shown that DFT methods can be superior to other computational approaches for predicting their structures. researchgate.net
In the context of drug design, computational approaches are used to design and predict the activity of novel derivatives. For instance, computational design has been used to develop new epidermal growth factor receptor (EGFR) inhibitors based on a 1,3,4-oxadiazole (B1194373) scaffold, a related heterocyclic system. rsc.org Similarly, molecular docking and molecular dynamics simulations have been used to evaluate the binding affinity and stability of 2,5-disubstituted-1,3,4-oxadiazole derivatives with cyclooxygenase enzymes (COX-1 and COX-2). nih.gov
Exploration of New Application Domains in Chemistry and Biology
The unique properties of 2,1,3-benzoxadiazole and its derivatives are leading to the exploration of new application domains in both chemistry and biology.
In analytical chemistry, these compounds are being used as fluorogenic labeling reagents. For example, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is used for the high-speed online analysis of amino acid neurotransmitters. researchgate.net Another derivative, 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F), is a thiol-reactive fluorogenic probe used to quantify levels of homocysteine, cysteine, and cysteamine (B1669678) in human plasma. caymanchem.com
In materials science, derivatives of the related 2,1,3-benzothiadiazole are being investigated for their use in light-emitting diodes, solar cells, and liquid crystals. researchgate.net The photostability and electron-accepting character of the benzothiadiazole core make it a valuable component in donor-acceptor systems for these applications. researchgate.net
In biology, new fluorescent probes based on the 4-amino-7-nitro-2,1,3-benzoxadiazole (ANBD) scaffold are being developed for the detection of metal ions, such as Hg²⁺. nih.gov These probes exhibit high selectivity and sensitivity, with a significant fluorescence enhancement upon binding to the target ion. nih.gov Furthermore, the development of dual-responsive fluorescent and colorimetric pH probes based on 4-(8-quinolyl)amino-7-nitro-2,1,3-benzoxadiazole demonstrates their potential for sensing applications in a wide pH range. nih.gov
Q & A
Q. What are the standard protocols for synthesizing 2,1,3-Benzoxadiazole-4,7-diamine in laboratory settings?
The synthesis typically involves multistep reactions, such as coupling substituted benzaldehyde derivatives with amino-triazoles under reflux conditions in ethanol, followed by solvent evaporation and filtration . Advanced routes may employ Pd-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) to introduce alkynyl groups, as demonstrated in the synthesis of luminescent benzothiadiazole derivatives . Purification often involves column chromatography or recrystallization, with characterization via NMR and HRMS .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they implemented?
Key techniques include:
- ¹H/¹³C NMR : To confirm molecular structure and substitution patterns. For example, distinct aromatic proton signals in DMSO-d₆ at δ 7.2–8.5 ppm indicate benzoxadiazole core integrity .
- HRMS : Validates molecular weight and purity, with deviations >5 ppm requiring reanalysis .
- FTIR : Identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹) .
- UV-Vis/fluorescence spectroscopy : Assesses electronic properties, such as absorption maxima near 350–450 nm for π-conjugated derivatives .
Q. How should researchers handle and store this compound to ensure stability?
Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or moisture absorption. Avoid prolonged exposure to light, as benzoxadiazoles are prone to photodegradation . Safety protocols mandate fume hood use, PPE (gloves, lab coat), and immediate cleanup of spills with ethanol/water mixtures .
Advanced Research Questions
Q. What methodologies enable the integration of this compound into functional materials (e.g., MOFs, OLEDs)?
- Coordination polymers : Utilize amine groups to bind metal nodes (e.g., Zn²⁺, Cu²⁺), forming luminescent MOFs .
- Electroluminescent devices : Incorporate derivatives like 4,7-diphenylethynyl-2,1,3-benzothiadiazole as emissive layers, achieving λem ≈ 550–600 nm .
- Photocatalysts : Functionalize with electron-withdrawing groups (e.g., –NO₂) to enhance charge separation in visible-light-driven reactions .
Q. How can researchers address discrepancies in spectroscopic data when analyzing derivatives of this compound?
- Contradictory NMR peaks : Re-measure in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to resolve solvent-induced shifts .
- Unexpected HRMS adducts : Use softer ionization methods (e.g., ESI instead of MALDI) to minimize fragmentation .
- Fluorescence quenching : Test for aggregation-caused quenching (ACQ) by diluting samples or using anti-aggregation agents .
Q. What strategies are employed to stabilize this compound derivatives during high-temperature reactions?
- Inert atmosphere : Conduct reactions under N₂/Ar to prevent oxidation .
- Protecting groups : Temporarily block reactive amines with Boc or Fmoc groups during harsh conditions (e.g., Pd-catalyzed coupling) .
- Low-boiling solvents : Use toluene or THF for reflux (≤110°C) to minimize thermal degradation .
Q. How can oxidative photochemical cyclization be optimized for synthesizing fused benzoxadiazole systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
